2-(4-chlorophenyl)-N-(2-diethylamino-4-oxo-4H-quinazolin-3-yl)acetamide
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Overview
Description
2-(4-chlorophenyl)-N-(2-diethylamino-4-oxo-4H-quinazolin-3-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(2-diethylamino-4-oxo-4H-quinazolin-3-yl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a nucleophilic substitution reaction.
Attachment of the Diethylamino Group: The diethylamino group can be introduced via an amination reaction.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the diethylamino group.
Reduction: Reduction reactions may target the quinazolinone core or the 4-chlorophenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its biological activities.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(2-diethylamino-4-oxo-4H-quinazolin-3-yl)acetamide would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(2-dimethylamino-4-oxo-4H-quinazolin-3-yl)acetamide
- 2-(4-bromophenyl)-N-(2-diethylamino-4-oxo-4H-quinazolin-3-yl)acetamide
- 2-(4-chlorophenyl)-N-(2-diethylamino-4-oxo-4H-quinazolin-3-yl)propionamide
Uniqueness
The uniqueness of 2-(4-chlorophenyl)-N-(2-diethylamino-4-oxo-4H-quinazolin-3-yl)acetamide lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C20H21ClN4O2 |
---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(diethylamino)-4-oxoquinazolin-3-yl]acetamide |
InChI |
InChI=1S/C20H21ClN4O2/c1-3-24(4-2)20-22-17-8-6-5-7-16(17)19(27)25(20)23-18(26)13-14-9-11-15(21)12-10-14/h5-12H,3-4,13H2,1-2H3,(H,23,26) |
InChI Key |
HUNUJWJYDROBKI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC2=CC=CC=C2C(=O)N1NC(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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